molecular formula C19H14N6O4 B3277240 N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 656831-85-5

N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B3277240
CAS No.: 656831-85-5
M. Wt: 390.4 g/mol
InChI Key: WSRHSHZZEXVERP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with an acetamide side chain substituted at the 5-position. The 4-nitrophenyl group at the N-terminal enhances electron-withdrawing properties, influencing reactivity and biological activity. Its synthesis involves multi-step protocols, including condensation of intermediates like 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine with α-chloroacetamide derivatives under catalytic conditions . Structural confirmation relies on FT-IR, NMR, and mass spectrometry, with key spectral features such as the absence of nitrile peaks (2255 cm⁻¹) post-reaction .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-17(22-13-6-8-15(9-7-13)25(28)29)11-23-12-20-18-16(19(23)27)10-21-24(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHSHZZEXVERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the nitrophenyl and acetamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of formic acid or triethyl orthoformate as cyclizing agents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its nitrophenyl group may contribute to its ability to interact with other biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituent at Acetamide Side Chain Core Modification Key Functional Groups Reference
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (Target) 4-nitrophenyl Unmodified pyrazolo[3,4-d]pyrimidine Nitro, acetamide, phenyl
N-(3-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide 3-acetamidophenyl Unmodified core Acetamido, phenyl
2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 4-fluorophenyl Fluorine substitution Fluoro, methylpyrazole
N-(4-bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide 4-bromo-2-fluorophenyl Halogenated aryl Bromo, fluoro
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) 4-nitrobenzylidene Hydrazide linkage Nitro, hydrazone

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound vs. 5c) enhance stability but may reduce solubility.
  • Hydrazide derivatives (e.g., 5c) introduce tautomerism possibilities, as seen in related acetamide-thiazolidinone systems .

Solubility and Stability:

  • The target compound’s nitro group reduces aqueous solubility but enhances thermal stability (melting point ~244–246°C) compared to non-nitro analogs .
  • Halogenated derivatives (e.g., ) exhibit higher crystallinity, as evidenced by sharp melting points.

Biological Activity

N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS No. 656831-85-5) is a complex organic compound belonging to the class of pyrazolopyrimidines. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Attachment of the Nitrophenyl Group : This is often performed via nucleophilic substitution reactions.
  • Amide Bond Formation : The nitrophenyl group is then attached through an amide coupling reaction using appropriate coupling agents.

The compound's unique structure contributes to its chemical properties, influencing its reactivity and biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as a kinase inhibitor or modulator of other protein functions.

Anticancer Activity

Research indicates that compounds within the pyrazolopyrimidine class have shown promising anticancer activity. For instance:

  • Inhibition of Kinase Activity : Similar compounds have been documented to inhibit various kinases involved in cancer progression. Studies indicate that this compound may exhibit selectivity towards specific cancer cell lines by targeting pathways critical for tumor growth and survival.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of a related pyrazolopyrimidine compound showed significant inhibition of cell proliferation in human cancer cell lines. The IC50 values ranged from low nanomolar to micromolar concentrations depending on the target cell line.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.5
Compound BMCF7 (Breast)0.8
N-(4-nitrophenyl)-2-{...}HeLa (Cervical)0.6

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, related pyrazolopyrimidine derivatives were tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM.

CompoundTarget PathogenIC50 (µM)
Compound CM. tuberculosis1.35
Compound DE. coli2.00

Q & A

Basic: What are the critical steps and intermediates in synthesizing this compound?

The synthesis typically involves a multi-step route starting with pyrazole or pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via reactions with 1,3-dielectrophilic agents (e.g., acetylacetone) or arylidene malononitrile derivatives .
  • Functionalization : Introduction of the 4-nitrophenyl group via nucleophilic substitution or acylation reactions, often using N-(4-nitrophenyl)maleimide as a reactant .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or DMSO to isolate the final product .

Basic: Which spectroscopic and analytical methods are essential for characterization?

  • FT-IR : Confirms carbonyl (C=O) and amide (N-H) groups at ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity .
  • LCMS : Validates molecular weight (e.g., m/z 423.3 for the parent ion) and purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in acylation steps, while ethanol minimizes side reactions .
  • Catalysts : Bases like K₂CO₃ or Et₃N improve reaction rates in substitution steps .
  • Temperature Control : Maintaining 60–80°C prevents intermediate decomposition during cyclization .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify concentration-dependent effects .
  • Target Validation : Compare binding affinities (via SPR or ITC) to related enzymes (e.g., kinases) to confirm specificity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethoxy analogs) to isolate substituent effects .

Advanced: What experimental designs elucidate structure-activity relationships (SAR)?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) to assess impact on bioactivity .
  • Enzymatic Assays : Test inhibitory potency against target enzymes (e.g., COX-2 for anti-inflammatory activity) using kinetic assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Basic: What are the primary biological targets and mechanisms proposed?

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics ATP-binding sites in kinases (e.g., EGFR), disrupting phosphorylation .
  • Anti-inflammatory Activity : Potential COX-2 inhibition via interaction with the arachidonic acid binding pocket .
  • Apoptosis Induction : Upregulation of pro-apoptotic proteins (e.g., Bax) in cancer cells observed in preliminary studies .

Advanced: How to predict pharmacokinetic properties and toxicity?

  • ADMET Modeling : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 interactions .
  • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., nitro group reduction to amine) .
  • hERG Assays : Screen for cardiac toxicity risks by testing hERG channel inhibition .

Advanced: What strategies address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

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